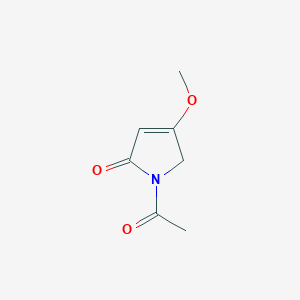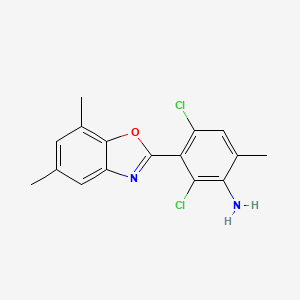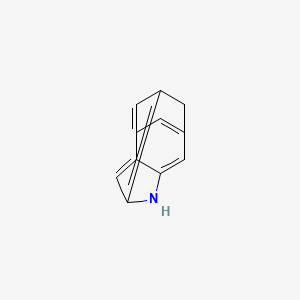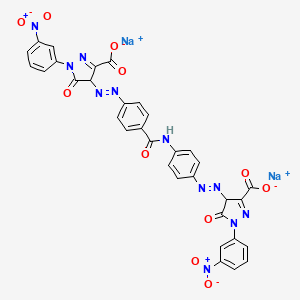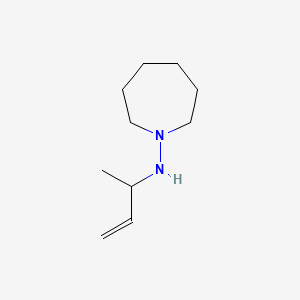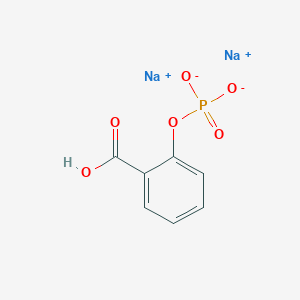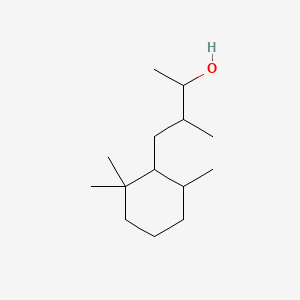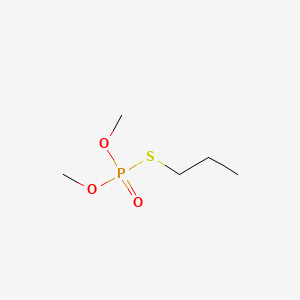![molecular formula C11H12ClN B13798910 8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-35-2](/img/structure/B13798910.png)
8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound characterized by its unique spiro structure, where a cyclopropane ring is fused to an isoquinoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted isoquinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce the chloro substituent.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Applications De Recherche Scientifique
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-
- Methyl 2-chloro-2-cyclopropylidenacetate
Uniqueness
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is unique due to its specific spiro structure and the presence of a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
885269-35-2 |
|---|---|
Formule moléculaire |
C11H12ClN |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
8-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12ClN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2 |
Clé InChI |
SNVIIJKIISNQQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNCC3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


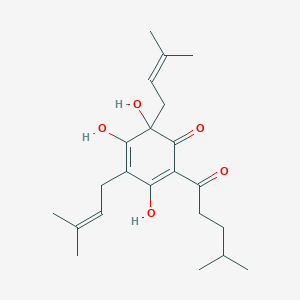

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

